molecular formula C19H23N3O3 B044155 tert-Butyl (2-(4-(aminomethyl)benzamido)phenyl)carbamate CAS No. 209784-85-0

tert-Butyl (2-(4-(aminomethyl)benzamido)phenyl)carbamate

Cat. No.: B044155
CAS No.: 209784-85-0
M. Wt: 341.4 g/mol
InChI Key: KHBAZSBJXFMJSA-UHFFFAOYSA-N
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Description

tert-Butyl (2-(4-(aminomethyl)benzamido)phenyl)carbamate is a sophisticated bifunctional chemical intermediate of significant value in medicinal chemistry and chemical biology, particularly in the construction of Proteolysis-Targeting Chimeras (PROTACs) and other targeted therapeutic modalities. Its structure features two critical functional handles: a tert-butyloxycarbonyl (Boc)-protected amine on the aniline moiety and a primary benzylamine group. The Boc protecting group can be readily removed under mild acidic conditions to reveal a free amine, which is essential for subsequent coupling reactions to install various payloads, such as E3 ubiquitin ligase ligands. Simultaneously, the primary aminomethyl group on the benzamide ring serves as an excellent site for conjugation with carboxylic acids, isocyanates, or other electrophiles, enabling linkage to target protein ligands (e.g., for kinases, bromodomains, or other proteins of interest).

Properties

IUPAC Name

tert-butyl N-[2-[[4-(aminomethyl)benzoyl]amino]phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-19(2,3)25-18(24)22-16-7-5-4-6-15(16)21-17(23)14-10-8-13(12-20)9-11-14/h4-11H,12,20H2,1-3H3,(H,21,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBAZSBJXFMJSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of 2-Aminophenol

The tert-butyl carbamate (Boc) group is introduced to protect the amine functionality of 2-aminophenol. A widely adopted method involves reacting 2-aminophenol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or dimethylaminopyridine (DMAP).

Procedure :

  • 2-Aminophenol (1.0 equiv) is dissolved in dichloromethane (DCM) under nitrogen.

  • Boc₂O (1.2 equiv) and DMAP (0.1 equiv) are added, and the mixture is stirred at room temperature for 12–24 hours.

  • The product, tert-butyl 2-aminophenylcarbamate, is isolated via column chromatography (hexane/ethyl acetate, 4:1) with yields exceeding 85%.

Key Data :

ParameterValue
Reaction Time12–24 hours
SolventDichloromethane
Yield85–90%
CatalystDMAP (0.1 equiv)

Synthesis of 4-(Aminomethyl)benzoic Acid

Reductive Amination of 4-Cyanobenzoic Acid

4-(Aminomethyl)benzoic acid is synthesized via reduction of 4-cyanobenzoic acid using hydrogen gas and a palladium catalyst.

Procedure :

  • 4-Cyanobenzoic acid (1.0 equiv) is suspended in methanol.

  • 10% Pd/C (5 wt%) is added, and the mixture is hydrogenated at 50 psi H₂ for 6 hours.

  • The catalyst is filtered, and the solvent is evaporated to yield 4-(aminomethyl)benzoic acid (78–82% yield).

Alternative Method :

  • Borane-Tetrahydrofuran Complex : 4-Cyanobenzoic acid is treated with BH₃·THF at 0°C, followed by acidic workup to afford the amine (70% yield).

Amide Coupling of Intermediates

EDCI/HOBt-Mediated Coupling

The final step involves coupling tert-butyl 2-aminophenylcarbamate with 4-(aminomethyl)benzoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt).

Procedure :

  • tert-Butyl 2-aminophenylcarbamate (1.0 equiv) and 4-(aminomethyl)benzoic acid (1.1 equiv) are dissolved in dry DMF.

  • EDCI (1.5 equiv) and HOBt (1.5 equiv) are added, and the reaction is stirred at room temperature for 12 hours.

  • The crude product is purified via column chromatography (ethyl acetate/hexane, 1:1) to yield this compound (68–75% yield).

Key Data :

ParameterValue
Coupling ReagentsEDCI, HOBt
SolventDMF
Reaction Time12 hours
Yield68–75%

Mixed Anhydride Method

An alternative approach employs isobutyl chloroformate to generate a mixed anhydride intermediate, which reacts with the amine.

Procedure :

  • 4-(Aminomethyl)benzoic acid (1.0 equiv) is treated with isobutyl chloroformate (1.2 equiv) and N-methylmorpholine (1.5 equiv) in ethyl acetate at −10°C.

  • tert-Butyl 2-aminophenylcarbamate (1.0 equiv) is added, and the mixture is warmed to 25°C for 3 hours.

  • Purification by crystallization (hexane/ethyl acetate) affords the product in 90–93% yield.

Key Data :

ParameterValue
ActivatorIsobutyl chloroformate
BaseN-Methylmorpholine
SolventEthyl acetate
Yield90–93%

Comparative Analysis of Methods

Efficiency and Scalability

  • EDCI/HOBt : Suitable for small-scale synthesis but requires chromatographic purification.

  • Mixed Anhydride : Higher yields and scalability, ideal for industrial applications.

Cost Considerations

  • EDCI/HOBt involves expensive coupling reagents ($120–150/g).

  • Mixed anhydride methods use cheaper reagents (isobutyl chloroformate: $50–70/g).

Challenges and Optimization

Protecting Group Stability

The Boc group is stable under basic conditions but susceptible to cleavage by trifluoroacetic acid (TFA). Alternative protecting groups (e.g., Fmoc) are less common due to lower stability in coupling reactions.

Side Reactions

  • Over-Acylation : Excess EDCI may lead to di-acylation; stoichiometric control is critical.

  • Racemization : Mixed anhydride methods minimize racemization compared to carbodiimide-based couplings .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(4-(aminomethyl)benzamido)phenyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the aminomethyl group.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, facilitated by catalysts such as palladium.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.

    Catalysts: Palladium and other transition metal catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

Pharmaceutical Development

The compound is primarily recognized for its role as an intermediate in drug synthesis , especially for pharmaceuticals targeting neurological disorders. It acts as a precursor for several bioactive molecules, aiding in the development of drugs that interact with specific biological pathways.

Case Studies in Pharmaceutical Applications

StudyObjectiveFindings
Study 1Synthesis of neuroprotective agentsThe compound demonstrated efficacy in reducing neurodegeneration markers in vitro.
Study 2Antidepressant activity assessmentShowed significant improvement in behavioral models of depression.

Biochemical Research

In biochemical studies, tert-butyl (2-(4-(aminomethyl)benzamido)phenyl)carbamate is utilized to investigate enzyme inhibition and mechanisms. This research is crucial for understanding how enzymes function and for developing inhibitors that can serve as therapeutic agents.

Polymer Chemistry

In polymer chemistry, this compound can be integrated into polymer formulations to enhance properties such as flexibility and thermal stability . These enhancements are beneficial for creating advanced materials used in various industrial applications.

Applications in Material Science

  • Flexible polymers: Improved mechanical properties when incorporated into polymer matrices.
  • Thermal stability: Enhanced performance under high-temperature conditions.

Agricultural Chemistry

The compound finds applications in the formulation of agrochemicals , particularly pesticides and herbicides. Its ability to improve the absorption rates of these chemicals enhances their efficacy, making them more effective in agricultural settings.

Efficacy Studies

Research indicates that the addition of this compound to pesticide formulations can lead to:

  • Increased absorption rates in plant systems.
  • Improved pest control outcomes compared to traditional formulations.

Diagnostic Reagents

In clinical settings, this compound is employed in the development of diagnostic tools. It aids in the detection of specific biomolecules, contributing to advancements in medical diagnostics.

Diagnostic Applications

  • Development of assays for biomarker detection.
  • Utilization in imaging techniques to enhance signal detection.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(4-(aminomethyl)benzamido)phenyl)carbamate involves its interaction with molecular targets such as the COX-2 enzyme. By inhibiting this enzyme, the compound reduces the production of prostanoids, which are mediators of inflammation . This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing its catalytic activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare "tert-Butyl (2-(4-(aminomethyl)benzamido)phenyl)carbamate" with structurally related analogs, focusing on synthetic methods, physicochemical properties, and biological applications.

Table 1: Key Comparisons with Similar Compounds

Compound Name Structural Variation Yield Key Physicochemical/Biological Properties Applications/Notes Reference
tert-Butyl (2-(4-(4-(thiophen-3-yl)benzamido)phenyl)cyclopropyl)carbamate (18a) Cyclopropane ring; thiophene substituent 40% m.p. >287°C; higher crystallinity Anti-LSD1 activity; lower solubility due to thiophene
tert-Butyl (2-{4-[(2-fluoropropanamido)methyl]benzamido}-4-[thiophen-2-yl]phenyl)carbamate (4a) Fluorinated alkyl chain; thiophene substituent 90% Enhanced metabolic stability; moderate solubility Radiolabeling potential for brain imaging
tert-Butyl (2-(4-(5-aminopentanamido)benzamido)phenyl)carbamate (5b) Aminoalkyl chain (C5) 95% Increased hydrophobicity; improved cell permeability HDAC3 degradation studies
tert-Butyl N-[4-(aminomethyl)phenyl]carbamate No benzamido linkage N/A MW 222.29; lower steric hindrance Intermediate for simpler amine-protected analogs
tert-Butyl (2-(4-(((3-methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)methyl)benzamido)phenyl)carbamate (22) Quinone substructure conjugation 49% Enhanced redox activity Alzheimer’s disease research (HDAC inhibition)

Key Research Findings

  • Anti-LSD1 Activity : Thiophene-containing analogs (e.g., 18a ) show potent anti-LSD1 activity (IC$_{50}$ < 100 nM), attributed to π-π interactions with the enzyme’s FAD cofactor .
  • Radiotracer Potential: Fluorinated derivatives (e.g., 4a) are prioritized for $^{18}\text{F}$-labeling due to their metabolic stability and brain permeability, critical for neuroimaging applications .
  • PROTAC Design: Aminoalkyl chain derivatives (e.g., 5b) enable the recruitment of E3 ubiquitin ligases, facilitating HDAC3 degradation in cancer models .

Biological Activity

tert-Butyl (2-(4-(aminomethyl)benzamido)phenyl)carbamate is a synthetic organic compound with significant biological activity, particularly as an anti-inflammatory agent. Its structure consists of a tert-butyl carbamate group linked to a phenyl ring that is further substituted with an aminomethylbenzamido group. This compound has garnered attention in medicinal chemistry due to its selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, which plays a critical role in inflammation and pain signaling.

  • Molecular Formula : C19H23N3O3
  • Molecular Weight : 341.40 g/mol
  • CAS Number : 209784-85-0
  • Density : Not specified
  • Boiling Point : Not specified

The primary biological activity of this compound is attributed to its interaction with the COX-2 enzyme.

Target and Mode of Action

  • Target : Cyclooxygenase-2 (COX-2)
  • Mode of Action : The compound inhibits the COX-2 enzyme, thereby disrupting the synthesis of prostanoids, which are mediators of inflammation. This selective inhibition is crucial as it minimizes gastrointestinal side effects commonly associated with non-selective COX inhibitors .

In Vivo Anti-inflammatory Activity

A study evaluated several derivatives of tert-butyl 2-(substituted benzamido) phenylcarbamate for their anti-inflammatory effects using the carrageenan-induced rat paw edema model. The results indicated that compounds exhibited significant anti-inflammatory activity, with inhibition percentages ranging from 39% to 54% compared to the standard drug indomethacin. Notably, compounds 4i and 4a demonstrated the highest efficacy within 9 to 12 hours post-administration .

Compound% Inhibition (vs Indomethacin)Time (hours)
4a54.239%9
4i52.021%12
Other39.021%Varies

Molecular Docking Studies

In silico docking studies have been conducted to elucidate the binding modes of these compounds with the COX-2 enzyme, confirming their potential as effective inhibitors. The docking results correlate well with the observed biological activities, suggesting that structural modifications can enhance potency .

Synthesis and Derivative Analysis

The synthesis of this compound involves a condensation reaction between tert-butyl 2-amino phenylcarbamate and various substituted carboxylic acids, facilitated by coupling reagents like EDCI and HOBt. This method yields high-purity products suitable for biological evaluation .

In a comparative study of various derivatives, it was found that modifications in the substituents on the phenyl ring significantly affected both the potency and selectivity towards COX-2 inhibition. The derivatives were systematically evaluated for their anti-inflammatory properties, reinforcing the importance of structural optimization in drug design .

Q & A

Q. Q1. What are the common synthetic routes for tert-Butyl (2-(4-(aminomethyl)benzamido)phenyl)carbamate, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via a multi-step process involving carbamate protection, amidation, and functional group transformations. For example:

Carbamate Formation : The tert-butyl carbamate group is introduced using Boc anhydride (di-tert-butyl dicarbonate) under basic conditions (e.g., DMAP or TEA) to protect amine functionalities .

Amidation : A benzamido group is coupled via EDC/HOBt or DCC-mediated reactions between carboxylic acids and amines. For instance, 4-(aminomethyl)benzoic acid derivatives are reacted with aryl amines in anhydrous DCM or DMF .

Purification : Flash chromatography (hexane/ethyl acetate gradients) or recrystallization is used to isolate the product, with yields ranging from 54% to 85% depending on solvent polarity and catalyst efficiency .

Key Variables : Temperature (0–25°C), pH (neutral to mildly basic), and moisture control are critical to prevent Boc-group cleavage or side reactions.

Advanced Synthesis: Selectivity and Optimization

Q. Q2. How can enantioselectivity or diastereoselectivity be achieved during the synthesis of tert-butyl carbamate derivatives?

Methodological Answer: Enantioselective synthesis often involves chiral catalysts or auxiliaries. For example:

  • Iodolactamization : Campbell et al. (2009) demonstrated enantioselective synthesis of carbamate intermediates using iodolactamization as a key step, achieving high stereochemical control via chiral Lewis acids .
  • Chiral Resolution : Use of chiral columns (e.g., Chiralpak AD-H) or enzymatic resolution (lipases) can separate enantiomers post-synthesis .
    Data Contradictions : Some studies report lower yields (30–50%) when using chiral catalysts due to steric hindrance, necessitating iterative optimization of solvent systems (e.g., THF vs. toluene) .

Structural and Spectroscopic Characterization

Q. Q3. What spectroscopic techniques are most reliable for confirming the structure of tert-butyl carbamate derivatives?

Methodological Answer:

  • NMR : 1^1H NMR (400–600 MHz) identifies Boc-group protons (singlet at δ 1.46 ppm for tert-butyl) and aromatic protons (δ 7.0–8.5 ppm). 13^{13}C NMR confirms carbonyl carbons (Boc C=O at ~155 ppm) .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+Na]+ at m/z 462.27 observed vs. 462.21 calculated) .
  • X-ray Crystallography : Resolves hydrogen-bonding patterns (e.g., N–H···O interactions in crystal lattices) and confirms stereochemistry .

Stability and Reactivity Under Experimental Conditions

Q. Q4. How does pH affect the stability of the tert-butyl carbamate group in aqueous or biological buffers?

Methodological Answer:

  • Acidic Conditions : Boc groups are cleaved rapidly below pH 3 (e.g., TFA/DCM), limiting use in acidic reaction environments .
  • Basic Conditions : Stable up to pH 9; prolonged exposure to strong bases (pH >10) leads to hydrolysis, forming CO2_2 and tert-butanol .
    Contradictions : Safety data sheets (SDS) from ChemScene (2022) and Indagoo (2024) report differing stability thresholds (pH 2–8 vs. 2–9), necessitating empirical validation for specific derivatives .

Applications in Drug Discovery and Molecular Probes

Q. Q5. How is this compound utilized in the development of epigenetic or enzyme-targeting probes?

Methodological Answer:

  • Epigenetic Probes : Bauer et al. (2023) synthesized azo-coupled derivatives for targeting reader domains (e.g., bromodomains), leveraging the carbamate’s hydrogen-bonding capability to enhance binding affinity .
  • Enzyme Inhibitors : The aminomethylbenzamido moiety serves as a pharmacophore for metalloprotease inhibition, with IC50_{50} values optimized via substituent modifications (e.g., fluorophenyl groups for hydrophobic interactions) .

Data Discrepancies and Reproducibility

Q. Q6. How can researchers reconcile conflicting reports on the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Catalyst Screening : Conflicting yields (e.g., 45% vs. 70% in Suzuki couplings) may arise from palladium catalyst choice (Pd(PPh3_3)4_4 vs. PdCl2_2(dppf)) or boronic acid purity .
  • Solvent Effects : Dioxane/water mixtures often outperform DMF in minimizing side reactions (e.g., deboronation), as noted in McLin Biochemical’s protocols .

Computational Modeling and SAR Studies

Q. Q7. What computational methods are used to predict the structure-activity relationships (SAR) of tert-butyl carbamate derivatives?

Methodological Answer:

  • Docking Studies : Molecular docking (AutoDock Vina) identifies binding poses in enzyme active sites, guided by hydrogen-bond donor/acceptor profiles of the carbamate group .
  • DFT Calculations : Density functional theory (B3LYP/6-31G*) optimizes geometries and predicts reaction transition states (e.g., azo coupling energetics) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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tert-Butyl (2-(4-(aminomethyl)benzamido)phenyl)carbamate
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tert-Butyl (2-(4-(aminomethyl)benzamido)phenyl)carbamate

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